4-nitroisatoic anhydride
Overview
Description
4-nitroisatoic anhydride is an organic compound derived from isatoic anhydride, which itself is a derivative of anthranilic acid. This compound is characterized by the presence of a nitro group at the fourth position of the isatoic anhydride structure. It is a versatile intermediate used in the synthesis of various nitrogen-containing heterocyclic compounds.
Mechanism of Action
Target of Action
The primary target of the compound 4-nitroisatoic anhydride is RNA . Specifically, it interacts with the 2’-hydroxyl groups along an RNA chain . This interaction aids in the modeling of the folded RNA structure, as flexible loops tend to be reactive, whereas duplex regions are generally not .
Mode of Action
This compound is an electrophilic reagent that creates adducts at the 2’-hydroxyl position on the RNA backbone of flexible ribonucleotides . This interaction occurs with relatively little dependence on nucleotide identity . The compound’s mode of action involves a nucleophilic attack on the carbonyl, followed by the removal of the leaving group .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in RNA folding . By interacting with the 2’-hydroxyl groups of RNA, it influences the formation of complex structures that drive key processes such as catalysis, viral packaging, protein binding, splicing, polyadenylation, transcription termination, transcript degradation, and translation efficiency .
Pharmacokinetics
It’s important to note that the compound’s effectiveness in probing rna structure in vitro has been demonstrated .
Result of Action
The action of this compound results in the modification of RNA structure . After modification, the reacted sites are mapped along the RNA chain by either breaking the end-labeled RNA chain at the site of modification or by extending a complementary, end-labeled primer with reverse transcriptase to the site of modification-induced cleavage . This process helps in identifying the modified nucleotide and quantifying their relative abundances .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound requires dilute solutions of RNA and is adaptable to a variety of experimental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for preparing 4-nitro-isatoic anhydride involves the nitration of isatoic anhydride. This process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group into the isatoic anhydride molecule. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position.
Industrial Production Methods: In industrial settings, the preparation of 4-nitro-isatoic anhydride follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-nitroisatoic anhydride undergoes various chemical reactions, including:
Hydrolysis: This reaction yields carbon dioxide and 4-nitro-anthranilic acid.
Alcoholysis: Reaction with alcohols to form esters.
Aminolysis: Reaction with amines to form amides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Alcoholysis: Requires alcohol and a catalyst such as pyridine.
Aminolysis: Involves amines and may require a base to facilitate the reaction.
Reduction: Commonly uses reducing agents like hydrogen gas with a catalyst or metal hydrides.
Major Products:
Hydrolysis: 4-Nitro-anthranilic acid.
Alcoholysis: 4-Nitro-isatoic ester.
Aminolysis: 4-Nitro-isatoic amide.
Reduction: 4-Amino-isatoic anhydride.
Scientific Research Applications
4-nitroisatoic anhydride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds, including quinazolines and quinolinones.
Biology: Used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its role in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Isatoic anhydride: The parent compound without the nitro group.
4-Amino-isatoic anhydride: The reduced form of 4-nitro-isatoic anhydride.
Phthalic anhydride: Another anhydride used in similar synthetic applications.
Uniqueness: 4-nitroisatoic anhydride is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of compounds that require specific functional groups for their biological or chemical activity.
Properties
IUPAC Name |
7-nitro-1H-3,1-benzoxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(13)14)3-6(5)9-8(12)15-7/h1-3H,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNIWFFVWBXWAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300172 | |
Record name | 4-Nitro-isatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63480-10-4 | |
Record name | 63480-10-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitro-isatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-isatoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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